

In-Depth Technical Guide: 2,4-Dichloroaniline

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **2,4-Dichloroaniline**

Cat. No.: **B164938**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Chemical Identity and Properties

IUPAC Name: **2,4-dichloroaniline**[\[1\]](#)

CAS Number: 554-00-7[\[2\]](#)

Physicochemical Properties

2,4-Dichloroaniline is a chlorinated aromatic amine that presents as beige or pale grey to reddish-brown crystalline solids.[\[2\]](#) It is characterized by its limited solubility in water but is soluble in organic solvents such as ethanol and ether, as well as in acidic solutions.[\[2\]](#) The compound is known to darken upon exposure to air.[\[2\]](#)

Property	Value	Reference
Molecular Formula	C ₆ H ₅ Cl ₂ N	[3]
Molecular Weight	162.02 g/mol	[3]
Melting Point	59-62 °C	
Boiling Point	245 °C	
Density	1.567 g/cm ³	[2]
Water Solubility	< 1 mg/mL at 22.8 °C	[4]
log K _{ow}	2.91	[1]
pKa	2.00 (conjugate acid)	[1]
Flash Point	115 °C (closed cup)	
Vapor Pressure	1.5 Pa at 20 °C	[5]

Spectral Data

Spectral analysis is crucial for the identification and quantification of **2,4-dichloroaniline**. Key spectral data are summarized below.

Spectral Data Type	Key Features and Solvents	Reference
¹ H NMR	Spectrum available in CDCl ₃	[6]
¹³ C NMR	Spectrum available	[7]
Mass Spectrometry	Data available through NIST WebBook	
FTIR and FT-Raman	Spectra have been recorded and analyzed	

Experimental Protocols

Synthesis of 2,4-Dichloroaniline

Several methods for the synthesis of **2,4-dichloroaniline** have been reported, primarily involving the chlorination of aniline derivatives or the reduction of dichloronitrobenzene compounds.

Method 1: Chlorination of Acetanilide followed by Hydrolysis

This is a common laboratory and industrial method for producing **2,4-dichloroaniline**.^[8]

- Step 1: Acetylation of Aniline: Aniline is first protected by acetylation to form acetanilide. This is typically achieved by reacting aniline with acetic anhydride.
- Step 2: Chlorination of Acetanilide: The acetanilide is then chlorinated. A continuous chlorination process using a tubular reactor with an organic acid as a solvent can be employed. The temperature for this continuous chlorination is maintained between 50-60 °C. ^[8]
- Step 3: Hydrolysis of 2,4-Dichloroacetanilide: The resulting 2,4-dichloroacetanilide is hydrolyzed under acidic conditions. Cooling crystallization is then used to obtain the hydrochloride salt of **2,4-dichloroaniline**.^[8]
- Step 4: Final Product Isolation: The filter cake is diluted with water, and the pH is adjusted to yield high-purity **2,4-dichloroaniline**, which is then filtered, washed, and dried.^[8]

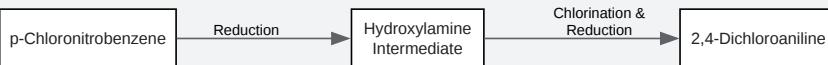
Method 2: From p-Chloronitrobenzene

This method involves the reduction of the nitro group and chlorination of the aromatic ring.^[9]

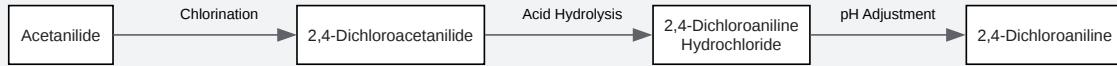
- Step 1: Reduction of the Nitro Group: p-Chloronitrobenzene is reduced to the corresponding hydroxylamine in an alcoholic aqueous solution of ammonium chloride.^[9]
- Step 2: Simultaneous Chlorination and Reduction: The hydroxylamine intermediate then undergoes simultaneous chlorination of the benzene ring and reduction of the hydroxylamine group in a hydrochloric acid solution.^[9]
- Step 3: Product Isolation: The pH is adjusted to precipitate the solid **2,4-dichloroaniline**, which is then purified by recrystallization from an aqueous alcohol solution.^[9]

Method 3: From m-Dichlorobenzene

Another synthetic route starts with m-dichlorobenzene.[10]


- Step 1: Nitration: m-Dichlorobenzene is nitrated using a mixture of nitric acid and sulfuric acid at a controlled temperature of 0-35 °C to produce 2,4-dichloronitrobenzene.[10]
- Step 2: Reduction: The 2,4-dichloronitrobenzene is then reduced to **2,4-dichloroaniline**. This can be achieved through catalytic hydrogenation using a composite metal catalyst (such as palladium, ruthenium, or nickel) in methanol under hydrogen pressure.[10][11]
- Step 3: Purification: The crude product is purified by filter pressing, vacuum concentration, and freezing crystallization.[10]

Synthesis of 2,4-Dichloroaniline


Method 3: From m-Dichlorobenzene

Method 2: From p-Chloronitrobenzene

Method 1: From Acetanilide

[Click to download full resolution via product page](#)

Caption: Synthetic pathways to **2,4-Dichloroaniline**.

Analytical Methods

The determination of **2,4-dichloroaniline** in various matrices is essential for environmental monitoring and research.

Gas Chromatography (GC)

- Method: EPA Method 8131 is designed for the determination of aniline and its derivatives, including **2,4-dichloroaniline**, in environmental samples.[12]
- Sample Preparation: Aqueous samples are extracted with a solvent at a basic pH. Solid matrices can be extracted using methods like Soxhlet extraction.[12]
- Cleanup: If interferences are present, the extract can be cleaned up using Florisil column cleanup (Method 3620).[12]
- Detection: The analysis is performed by gas chromatography with a nitrogen-phosphorus detector (GC/NPD).[12]

High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS)

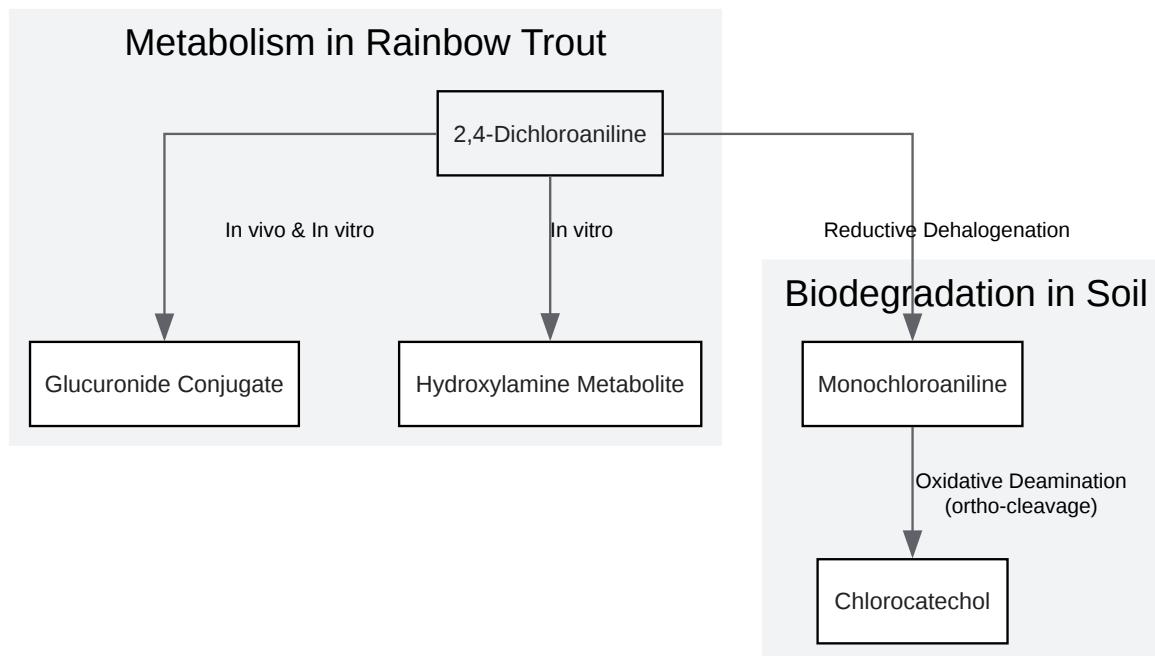
- Application: This method is used for the sensitive and simultaneous determination of dichloroaniline isomers in products like chives.[13]
- Sample Preparation: A modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is often employed for sample preparation. Acetonitrile is a suitable extractant. [13]
- Purification: A combination of graphite carbon black and primary secondary amine can be used for purification.[13]
- Analysis: The final analysis is carried out by HPLC-MS/MS.[13]

Biological Activity and Metabolism Mechanism of Toxicity

The primary mechanism of toxicity for **2,4-dichloroaniline** in humans is the induction of methemoglobinemia.^{[5][14]} This condition reduces the oxygen-carrying capacity of the blood, leading to symptoms such as cyanosis (blue skin, lips, or fingernails), dizziness, nausea, and in severe cases, unconsciousness and death.^[14] It is also known to be an irritant to the skin and eyes.^{[5][14]}

Metabolic Pathways

The metabolism of **2,4-dichloroaniline** has been studied in various organisms, including rainbow trout.


- In Vivo Metabolism: In rainbow trout, the in vivo metabolism of **2,4-dichloroaniline** leads to the formation of a glucuronide conjugate.^[15]
- In Vitro Metabolism: In vitro studies using freshly isolated hepatocytes from rainbow trout have shown the formation of both the glucuronide conjugate and a hydroxylamine metabolite. The formation of this reactive hydroxylamine metabolite was not observed in the in vivo studies, highlighting the utility of in vitro systems for elucidating metabolic pathways of reactive intermediates.^[15]

Biodegradation

In soil, the biodegradation of **2,4-dichloroaniline** is a relatively slow process.^[14]

- Dechlorination: The initial step involves the reductive dehalogenation of **2,4-dichloroaniline**, which removes the chlorine atom at the ortho position to form a monochlorinated aniline.^[14]
- Oxidative Deamination: This is followed by the oxidative deamination of the resulting chloroaniline to form a chlorocatechol via a modified ortho-cleavage pathway.^[14]

Metabolic and Biodegradation Pathways of 2,4-Dichloroaniline

[Click to download full resolution via product page](#)

Caption: Metabolic and biodegradation pathways.

Applications in Research and Development

2,4-Dichloroaniline serves as a crucial intermediate in the synthesis of various commercially important products.

- Pharmaceuticals: It is a raw material for the synthesis of the anti-infective drug ciprofloxacin. [\[2\]](#)
- Agrochemicals: It is used in the production of the fungicide imibenconazole and herbicides. [\[2\]](#)
- Dyes and Pigments: **2,4-Dichloroaniline** is an important intermediate in the manufacturing of various dyes and pigments.[\[2\]](#)

Safety and Handling

2,4-Dichloroaniline is classified as toxic if swallowed, in contact with skin, or if inhaled, and may cause damage to organs through prolonged or repeated exposure.[16] It is also very toxic to aquatic life with long-lasting effects.[16]

- Personal Protective Equipment (PPE): When handling this compound, it is essential to wear appropriate protective gloves, clothing, and respiratory protection.
- Handling Precautions: Avoid breathing dust and prevent its release into the environment. Do not eat, drink, or smoke when using this product.
- Spill Response: In case of a spill, remove all sources of ignition, dampen the solid material with 60-70% ethanol, and transfer it to a suitable container for disposal.[4]
- First Aid: In case of ingestion, immediately call a poison center or doctor. If inhaled, move the person to fresh air. If on skin, wash with plenty of water.

This technical guide provides a comprehensive overview of **2,4-dichloroaniline**, encompassing its chemical properties, synthesis, analytical methods, biological activities, and safety considerations, to support the work of researchers, scientists, and professionals in drug development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 2,4-Dichloroaniline | C6H5Cl2N | CID 11123 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2,4-Dichloroaniline | 554-00-7 [chemicalbook.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. 2,4-DICHLOROANILINE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 5. env.go.jp [env.go.jp]

- 6. spectrabase.com [spectrabase.com]
- 7. 2,4-Dichloroaniline(554-00-7) 13C NMR spectrum [chemicalbook.com]
- 8. CN110590564A - Method for synthesizing 2,4-dichloroaniline by continuous chlorination - Google Patents [patents.google.com]
- 9. CN101362699A - A kind of method for synthesizing 2,4-dichloroaniline - Google Patents [patents.google.com]
- 10. CN103508902A - Preparation method of 2, 4-dichloroaniline - Google Patents [patents.google.com]
- 11. CN101798269A - Preparation method for synthesizing 2,4-dichloroaniline from 2,4-dichloronitrobenzene - Google Patents [patents.google.com]
- 12. epa.gov [epa.gov]
- 13. Development of Simultaneous Determination Method of Pesticide High Toxic Metabolite 3,4-Dichloroaniline and 3,5 Dichloroaniline in Chives Using HPLC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. 2,4-Dichloroaniline Degradation Pathway [eawag-bbd.ethz.ch]
- 15. Metabolic fate of 2,4-dichloroaniline, prochloraz and nonylphenol diethoxylate in rainbow trout: a comparative in vivo/in vitro approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. cdhfinechemical.com [cdhfinechemical.com]
- To cite this document: BenchChem. [In-Depth Technical Guide: 2,4-Dichloroaniline]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b164938#2-4-dichloroaniline-iupac-name-and-cas-number>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com